molecular formula C18H15Cl2N3O2S3 B15085262 N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B15085262
M. Wt: 472.4 g/mol
InChI Key: AQNQRZUDZALIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of anticancer agent development. Its design incorporates the 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry known for its strong aromaticity, in vivo stability, and ability to serve as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell membrane permeability . The specific molecular hybridization strategy, which links the 1,3,4-thiadiazole core with a dichlorophenyl acetamide moiety, is a recognized approach for creating novel compounds with potential cytotoxic properties . While specific biological data for this exact compound may be limited, research on closely related analogues provides strong rationale for its research value. Compounds featuring the 1,3,4-thiadiazole nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, antitubercular, and anticonvulsant effects . More specifically, hybrid molecules combining 1,3,4-thiadiazole with other pharmacophores have been synthesized and shown promising activity in in vitro anticancer screenings against various cell lines, such as leukemia, colon cancer, and melanoma . The presence of the 1,3,4-thiadiazole ring in this compound makes it a compelling candidate for investigations into new mechanisms of action, including potential interactions with DNA or specific protein targets . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H15Cl2N3O2S3

Molecular Weight

472.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N3O2S3/c1-25-15-4-2-11(3-5-15)9-26-17-22-23-18(28-17)27-10-16(24)21-14-7-12(19)6-13(20)8-14/h2-8H,9-10H2,1H3,(H,21,24)

InChI Key

AQNQRZUDZALIPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium perm

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. The compound features a dichlorophenyl moiety, a methoxybenzyl group, and a thiadiazole ring, which contribute to its diverse chemical properties and potential biological activities.

Molecular Structure and Properties
this compound has a molecular weight of approximately 472.4 g/mol . The presence of the thiadiazole structure allows the compound to engage in various reactions, potentially leading to derivatives with altered biological activities or enhanced properties.

Synthesis
The synthesis of this compound typically involves several steps, and optimizing reaction conditions, such as temperature and pressure, is crucial for maximizing yield and purity.

Potential Applications
this compound has potential applications in various fields. Studies on its interactions with biological targets are essential for understanding its mechanism of action, with molecular docking studies being conducted to predict how the compound binds to specific proteins involved in cancer progression or microbial resistance.

Related Compounds and Biological Activity
Several compounds share structural similarities with this compound.

  • N-(3,5-dichlorophenyl)-2-(thiazol-2-yl)acetamide Contains a thiazole instead of a thiadiazole and exhibits antimicrobial activity.
  • 5-(4-methoxyphenyl)-1,3,4-thiadiazole Lacks the dichlorophenyl group and demonstrates anticancer properties.
  • 1-(benzenesulfonyl)-3-(thiadiazol) Has different substituents on the thiadiazole ring and exhibits anti-inflammatory activity.

Comparison with Similar Compounds

Key Structural Differences :

  • The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating isopropyl-methylphenoxy (5j) or indolyl (8g) groups.
  • The 4-methoxybenzyl substituent provides moderate lipophilicity compared to the 4-chlorobenzyl (5j) or methylsulfanyl benzylidene groups () .

Physical Properties

Comparative data for select analogues (from ):

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C)
5e 4-Chlorobenzyl, isopropyl-methylphenoxy 74 132–134
5j 4-Chlorobenzyl, isopropyl-methylphenoxy 82 138–140
5k Methyl, 2-methoxyphenoxy 72 135–136
8g Indol-3-ylmethyl, 4-methylphenyl

Observations :

  • Higher yields (>80%) correlate with benzylthio (5h) and 4-chlorobenzyl (5j) substituents, suggesting favorable reaction kinetics .
  • Melting points for thiadiazole derivatives range broadly (132–170°C), influenced by substituent symmetry and intermolecular interactions (e.g., halogen bonding in 5j) .

Enzyme Inhibition:

  • LOX Inhibition : Oxadiazole derivatives (e.g., 8t, 8u) exhibit moderate 5-LOX inhibition (IC₅₀: 10–50 µM), attributed to the indole moiety’s planar aromaticity .
  • 5-LOX Docking : The pyrazolone-thiadiazole hybrid (Compound 3) showed strong binding to 5-LOX (docking score: −9.2 kcal/mol), driven by pyrazolone’s hydrogen-bonding capacity .

Target Compound Implications :
The 3,5-dichlorophenyl group may enhance hydrophobic interactions with enzyme pockets, while the 4-methoxybenzyl group could improve membrane permeability compared to bulkier substituents (e.g., diphenylmethyl in ) .

Crystallographic Insights

  • Butterfly Conformation : Observed in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, with dihedral angles of 46.3° between thiadiazole rings .
  • Planarity : Derivatives with intramolecular H-bonding (e.g., ) adopt planar configurations, enhancing stacking interactions .

Q & A

Basic: What are the key steps in synthesizing this compound, and how is its structure confirmed experimentally?

Answer:
The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the 1,3,4-thiadiazole core, followed by introducing substituents like the 4-methoxybenzyl sulfanyl group and the 3,5-dichlorophenyl acetamide moiety. For example, thiadiazole derivatives are synthesized via cyclization reactions using toluene under Dean-Stark conditions to remove water, followed by crystallization from acetone for purification . Structure confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : To verify proton environments and connectivity.
  • Mass Spectrometry (LCMS) : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., C=O, S–S bonds).
    Crystallographic methods (e.g., X-ray diffraction) may resolve intramolecular interactions like C–H···N hydrogen bonds that stabilize planar conformations .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Answer:
DoE integrates factors like temperature, reaction time, and reagent stoichiometry to identify optimal conditions. For example:

  • Central Composite Design (CCD) : Models interactions between variables (e.g., microwave power vs. solvent ratio in microwave-assisted synthesis).
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing by-products (e.g., reducing thioether oxidation side-products).
    Flow chemistry (e.g., continuous-flow reactors) enhances reproducibility by standardizing residence time and mixing efficiency . Post-reaction purification (e.g., column chromatography with gradient elution) further refines purity.

Basic: What analytical techniques are critical for characterizing intermediates and final products?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
  • 1H/13C NMR : Assigns regiochemistry (e.g., distinguishing 1,3,4-thiadiazole substitution patterns).
  • HPLC-PDA : Monitors reaction progress and detects impurities (e.g., unreacted intermediates).
  • Elemental Analysis : Validates purity (>95% for publication standards) .

Advanced: How do steric and electronic factors influence reactivity during functionalization?

Answer:

  • Steric Effects : Bulky substituents (e.g., 3,5-dichlorophenyl) slow nucleophilic attacks at the acetamide carbonyl.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate the thiadiazole ring for electrophilic substitution.
    Computational tools (e.g., DFT calculations) predict reactive sites, while kinetic studies (e.g., pseudo-first-order rate constants) quantify substituent impacts .

Advanced: What methodologies assess biological activity, and how are binding affinities quantified?

Answer:

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., protease or kinase targets).
  • Surface Plasmon Resonance (SPR) : Determines dissociation constants (Kd) for protein-ligand interactions.
  • Cellular Assays : Evaluate cytotoxicity (e.g., IC50 in cancer cell lines) and selectivity via dose-response curves .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings.
  • Isotopic Labeling : Clarifies ambiguous peaks (e.g., deuteration of labile protons).
  • Comparative Analysis : Cross-references with structurally analogous compounds (e.g., thiadiazoles with methyl vs. methoxy groups) .

Basic: What role do non-covalent interactions (e.g., hydrogen bonding) play in crystallographic stability?

Answer:
Intermolecular C–H···N hydrogen bonds form layered crystal structures, as seen in thiadiazole derivatives. These interactions:

  • Stabilize planar conformations (r.m.s. deviation ~0.149 Å).
  • Influence solubility (e.g., acetone vs. DMSO recrystallization yields different polymorphs) .

Advanced: How can computational modeling predict pharmacokinetic properties or off-target effects?

Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding modes (e.g., docking to COX-2).
  • ADMET Prediction Tools (e.g., SwissADME) : Forecast logP, bioavailability, and CYP450 interactions.
  • QSAR Models : Relate structural descriptors (e.g., polar surface area) to toxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.